molecular formula C17H16FNO3 B2477529 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate CAS No. 861238-08-6

2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate

Cat. No.: B2477529
CAS No.: 861238-08-6
M. Wt: 301.317
InChI Key: ACFMHZVHNQJLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate is a chemical compound known for its diverse applications in scientific research. Its unique properties make it invaluable in various fields, including drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate typically involves the reaction of 2-fluorobenzoic acid with 2-oxo-2-(phenethylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various signaling pathways, including the EGFR/PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival . By inhibiting or activating these pathways, the compound can exert its biological effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(phenethylamino)ethyl 4-fluorobenzoate
  • 2-oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate

Comparison

Compared to its analogs, 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate exhibits unique properties due to the presence of the fluorine atom at the 2-position. This fluorine substitution can enhance the compound’s stability and reactivity, making it more suitable for specific applications in drug development and material synthesis.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-15-9-5-4-8-14(15)17(21)22-12-16(20)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFMHZVHNQJLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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